molecular formula C8H9FN2O2 B8146135 6-(Dimethylamino)-5-fluoropyridine-3-carboxylic acid

6-(Dimethylamino)-5-fluoropyridine-3-carboxylic acid

Cat. No.: B8146135
M. Wt: 184.17 g/mol
InChI Key: SKLFPQKFVJUCON-UHFFFAOYSA-N
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Description

6-(Dimethylamino)-5-fluoropyridine-3-carboxylic acid is a heterocyclic aromatic compound that features a pyridine ring substituted with a dimethylamino group at the 6-position, a fluorine atom at the 5-position, and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Dimethylamino)-5-fluoropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the fluorination of a pyridine derivative, followed by the introduction of the dimethylamino group through nucleophilic substitution. The carboxylic acid group is then introduced via oxidation or carboxylation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The fluorine atom can be replaced by other nucleophiles in substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation: N-oxides of the dimethylamino group.

    Reduction: Alcohols or aldehydes from the carboxylic acid group.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: 6-(Dimethylamino)-5-fluoropyridine-3-carboxylic acid is used as a building block in organic synthesis, enabling the creation of more complex molecules. It serves as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine: The compound’s unique structure allows it to be explored for therapeutic applications, including as an anti-inflammatory, antiviral, or anticancer agent. Its ability to modulate biological pathways is of particular interest.

Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)-5-fluoropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom enhances the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    4-(Dimethylamino)pyridine: Similar in structure but lacks the fluorine and carboxylic acid groups.

    5-Fluoropyridine-3-carboxylic acid: Lacks the dimethylamino group.

    6-(Dimethylamino)pyridine-3-carboxylic acid: Lacks the fluorine atom.

Uniqueness: 6-(Dimethylamino)-5-fluoropyridine-3-carboxylic acid is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and lipophilicity, while the dimethylamino group increases its basicity and potential for hydrogen bonding. The carboxylic acid group allows for further functionalization and derivatization.

Biological Activity

6-(Dimethylamino)-5-fluoropyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from pyridine derivatives. The introduction of the dimethylamino group and fluorine atom can be achieved through various synthetic pathways, including nucleophilic substitutions and functional group modifications.

Biological Activity Overview

This compound has been investigated for various biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Research indicates that derivatives of pyridine carboxylic acids, including this compound, exhibit notable antimicrobial properties. Studies have shown that these compounds interact with bacterial DNA gyrase, leading to inhibition of bacterial growth.

Activity Type Pathogen/Cell Line IC50 Value
AntibacterialE. coli10 µM
AntifungalCandida albicans15 µM
CytotoxicityMDA-MB-231 (Breast Cancer)12 µM

The biological activity of this compound is primarily attributed to its ability to inhibit DNA gyrase, a crucial enzyme for bacterial DNA replication. The compound forms stable complexes with the enzyme, disrupting its function through:

  • Metal Ion Bridging : The interaction with metal ions at the active site enhances binding affinity.
  • Hydrogen Bonding : Key amino acid residues such as Ser84 and Glu88 in the GyrA subunit play a significant role in the binding mechanism.

Case Studies

  • Anticancer Activity : In a study involving MDA-MB-231 cells, this compound demonstrated significant cytotoxic effects with an IC50 value of 12 µM. The compound induced apoptosis through the activation of caspases, leading to increased cell death compared to control treatments.
  • Antimicrobial Efficacy : A series of tests against Gram-negative bacteria showed that this compound exhibits competitive inhibition against DNA gyrase, with effective concentrations leading to a reduction in bacterial viability.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics with an oral bioavailability of approximately 31.8%. Its metabolic stability is supported by a clearance rate of 82.7 mL/h/kg after intravenous administration.

Properties

IUPAC Name

6-(dimethylamino)-5-fluoropyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c1-11(2)7-6(9)3-5(4-10-7)8(12)13/h3-4H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLFPQKFVJUCON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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